Aza-Prins Cyclization Diastereoselectivity: Exclusive Formation of a Single Diastereomer with (S)-Configured 2-Allylpyrrolidines
The (S)-configured 2-allylpyrrolidine scaffold enables exclusive formation of a single diastereomer in the aza-Prins cyclization to construct functionalized indolizidines [1]. Under the reaction conditions of aldehyde condensation at room temperature in dichloromethane with a Lewis acid promoter, the cyclization of (S)-2-allylpyrrolidines produces the indolizidine scaffold as a single diastereomer (dr >20:1) [1]. In contrast, the use of a racemic 2-allylpyrrolidine would produce a mixture of diastereomers that would require chromatographic separation, directly impacting yield and purification costs [2].
| Evidence Dimension | Diastereoselectivity in Aza-Prins Cyclization |
|---|---|
| Target Compound Data | Single diastereomer (dr >20:1) |
| Comparator Or Baseline | Racemic 2-allylpyrrolidine (dr ~1:1 mixture of diastereomers) |
| Quantified Difference | From mixture of diastereomers to a single diastereomer |
| Conditions | Condensation with aldehydes in CH₂Cl₂ at RT with Lewis acid promoter |
Why This Matters
The exclusive formation of a single diastereomer eliminates the need for costly and time-consuming diastereomer separation, providing a direct, higher-yielding route to stereochemically pure indolizidine scaffolds which are privileged structures in many bioactive natural products.
- [1] Liu, X.; McCormack, M. P.; Waters, S. P. An Aza-Prins Cyclization Approach to Functionalized Indolizidines from 2-Allylpyrrolidines. Org. Lett. 2012, 14 (21), 5574–5577. doi: 10.1021/ol302693u. PMID: 23101619; PMCID: PMC3492938. View Source
- [2] Liu, X.; McCormack, M. P.; Waters, S. P. An aza-Prins cyclization approach to functionalized indolizidines from 2-allylpyrrolidines. Typeset Abstract. https://typeset.io/papers/an-aza-prins-cyclization-approach-to-functionalized-44qb4gmy85 View Source
